(Z)-2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate
Description
The compound “(Z)-2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate” is an aurone derivative characterized by a benzofuran-3(2H)-one scaffold substituted with a 4-ethoxybenzylidene group at the C2 position and a dimethylcarbamate moiety at the C6 position. Aurones are naturally occurring flavonoids with demonstrated anticancer activity, particularly through tubulin polymerization inhibition by targeting the colchicine-binding site . The dimethylcarbamate ester at C6 may influence solubility and metabolic stability compared to hydroxyl or other esterified analogs .
Properties
IUPAC Name |
[(2Z)-2-[(4-ethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] N,N-dimethylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c1-4-24-14-7-5-13(6-8-14)11-18-19(22)16-10-9-15(12-17(16)26-18)25-20(23)21(2)3/h5-12H,4H2,1-3H3/b18-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZKBDUBCHWJETN-WQRHYEAKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate typically involves a multi-step process. One common approach includes the condensation of 4-ethoxybenzaldehyde with 3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is refluxed for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, column chromatography, and distillation are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
(Z)-2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Z)-2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the accumulation or depletion of specific metabolites. Additionally, the compound may interact with cellular membranes, affecting their integrity and function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Aurone derivatives exhibit diverse biological activities depending on substituents at the benzylidene (C2) and benzofuran (C6) positions. Below is a comparative analysis of key analogs:
Key Findings
Substituent Effects on Tubulin Binding: Electron-donating groups (e.g., 4-ethoxy in the target compound) may enhance binding to the hydrophobic colchicine site, similar to 5a’s methoxy-indole substituent, which showed nanomolar potency .
Carbamate vs. Diethylcarbamate in pyrazole-based analogs (e.g., 7a, 9d) may prolong half-life due to slower esterase-mediated hydrolysis .
In Vitro and In Vivo Activity :
- Analogs like 5a (IC50 < 100 nM) and 5b demonstrated potent antiproliferative activity in prostate cancer (PC-3) and leukemia models . The target compound’s ethoxy group may confer similar efficacy, though specific IC50 data are unavailable.
- Pyrazole-substituted aurones (e.g., 9d, 9k) showed enhanced activity in leukemia cell lines, suggesting substituent-dependent selectivity .
The target compound’s dimethylcarbamate group may similarly mitigate off-target effects.
Biological Activity
Synthesis
The synthesis of this compound typically involves the condensation reaction of appropriate aldehydes with hydrazides or other derivatives, leading to the formation of acylhydrazones. The structural confirmation is usually achieved through techniques such as IR spectroscopy, NMR spectroscopy, and X-ray crystallography.
Structural Characteristics
The compound features a benzofuran core with a dimethylcarbamate group and an ethoxybenzylidene moiety. These structural components are crucial for its biological activity. The presence of the –CO–NH–N=CH– moiety is characteristic of acylhydrazones, which have shown varied bioactivity including antibacterial and anticancer effects .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to (Z)-2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate . Research indicates that certain derivatives exhibit significant antibacterial activity against resistant strains such as Staphylococcus aureus (MRSA) and Escherichia coli. The antimicrobial efficacy is often correlated with the lipophilicity of the compounds, suggesting that modifications to the hydrophobic properties can enhance activity .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies show that derivatives containing similar functional groups can induce cytotoxic effects in cancer cell lines. For instance, acylhydrazones have been reported to inhibit cell proliferation and induce apoptosis in various cancer types. The mechanisms often involve the modulation of apoptotic pathways and interference with cellular signaling related to growth and survival .
Case Study 1: Antimicrobial Efficacy
In a comparative study, several synthesized acylhydrazones were tested against MRSA. The results indicated that compounds with higher lipophilicity demonstrated better inhibitory concentrations than traditional antibiotics, suggesting a potential for developing new antimicrobial agents from this class .
Case Study 2: Cytotoxicity in Cancer Cells
A recent investigation assessed the cytotoxic effects of related benzofuran derivatives on human cancer cell lines. Results showed that specific substitutions on the benzofuran ring significantly enhanced cytotoxicity, with IC50 values indicating effective concentrations for treatment. Further analysis revealed that these compounds could activate caspase pathways leading to apoptosis in cancer cells .
Summary of Biological Activities
| Activity Type | Efficacy Level | Mechanism |
|---|---|---|
| Antimicrobial | High against MRSA | Disruption of bacterial cell wall synthesis |
| Anticancer | Moderate to High | Induction of apoptosis via caspase activation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
